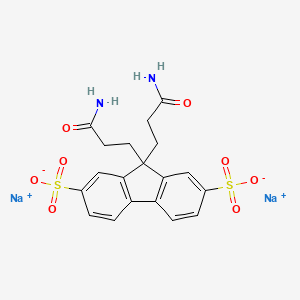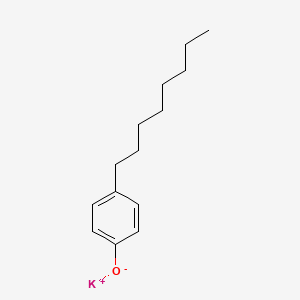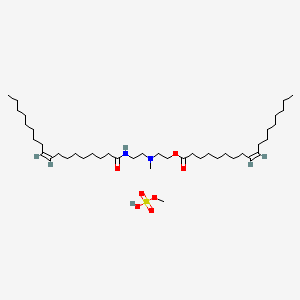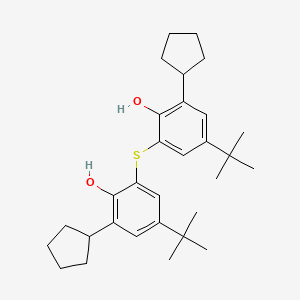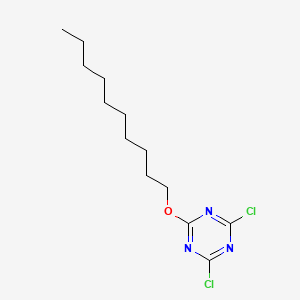![molecular formula C22H25N3 B12675397 4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline CAS No. 93778-08-6](/img/structure/B12675397.png)
4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline is an organic compound with the molecular formula C22H25N3. This compound is characterized by the presence of two amino groups attached to a benzene ring, making it a diamine derivative. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline typically involves the reaction of 4-aminobenzylamine with 4-amino-3,5-xylylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-diisopropylphenyl)methyl]aniline
- 4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-dimethylphenyl)methyl]aniline
Uniqueness
4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline is unique due to its specific substitution pattern on the benzene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
93778-08-6 |
|---|---|
Fórmula molecular |
C22H25N3 |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
4-[[2-amino-5-[(4-aminophenyl)methyl]phenyl]methyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C22H25N3/c1-14-9-18(10-15(2)22(14)25)13-19-12-17(5-8-21(19)24)11-16-3-6-20(23)7-4-16/h3-10,12H,11,13,23-25H2,1-2H3 |
Clave InChI |
RAGXBFXVDSLDBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N)C)CC2=C(C=CC(=C2)CC3=CC=C(C=C3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


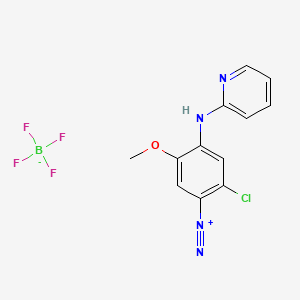
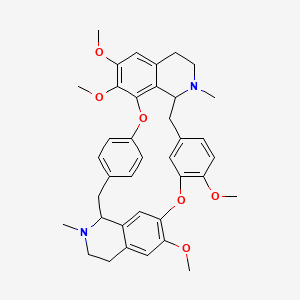
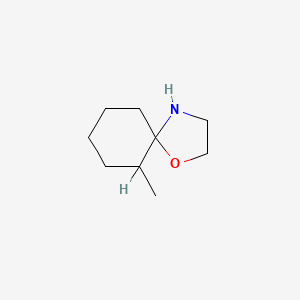
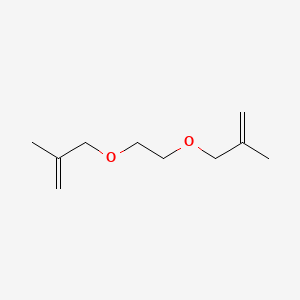

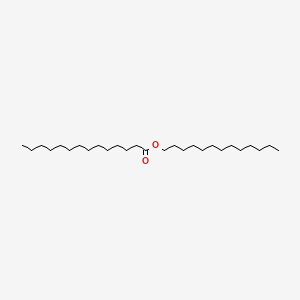
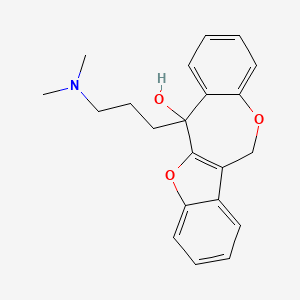
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)
